molecular formula C21H20N4O3 B2427676 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319877-66-0

1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2427676
CAS No.: 2319877-66-0
M. Wt: 376.416
InChI Key: SPGMNSYZXIEORB-UHFFFAOYSA-N
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Description

1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound known for its diverse applications in chemistry and medicinal research. This compound features an oxadiazole ring, a common motif in various bioactive molecules, which is coupled with a tetrahydroquinazoline core, adding to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction process. Here is a general outline:

  • Formation of the oxadiazole ring: : The initial step often includes the preparation of the 1,2,4-oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions.

  • Attachment of the 2-Methylphenyl group: : The phenyl group is introduced via a substitution reaction, often involving electrophilic aromatic substitution.

  • Formation of the tetrahydroquinazoline: : This involves the cyclization of a precursor amine with an isocyanate or similar reagent.

  • Final assembly: : Coupling of the previously formed subunits under specific conditions to form the desired compound.

Industrial Production Methods

Industrial synthesis of such complex molecules can involve:

  • Continuous flow synthesis: : Enhancing the efficiency and scalability of the reaction.

  • Catalytic processes: : Using metal catalysts to improve yields and selectivity.

  • High-throughput screening: : To optimize reaction conditions rapidly.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It may undergo oxidation reactions, particularly at the oxadiazole ring or the alkyl side chains.

  • Reduction: : The compound can be reduced at various sites, including the aromatic rings and the oxadiazole moiety.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, primarily involving the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Such as KMnO4 or H2O2 for oxidation reactions.

  • Reducing agents: : Like NaBH4 or LiAlH4 for reductions.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

  • Oxidized derivatives: : Formation of carboxyl or hydroxyl groups.

  • Reduced derivatives: : Reduction to amines or alcohols.

  • Substituted products: : New functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

Chemistry

  • Drug design: : Used as a scaffold in medicinal chemistry for developing new pharmaceuticals.

  • Catalysis: : As a ligand in catalytic processes.

Biology and Medicine

  • Antimicrobial agents: : Due to the presence of the oxadiazole ring, which is known for its bioactivity.

  • Cancer research: : Exploring its potential as an anticancer agent.

Industry

  • Polymer science: : Incorporated into polymers to enhance their properties.

  • Material science: : Used in the synthesis of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The oxadiazole ring may bind to active sites, while the tetrahydroquinazoline moiety could influence the compound's overall binding affinity and selectivity. Pathways involved often include inhibition of specific enzymatic activities or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Oxadiazole derivatives: : Such as furazan.

  • Quinazoline derivatives: : Including dihydroquinazoline compounds.

  • Benzoxadiazoles: : Related in structure to the oxadiazole ring system.

Uniqueness

  • Structural diversity: : The combination of oxadiazole and tetrahydroquinazoline frameworks is relatively unique.

  • Bioactivity: : Exhibits a unique profile of biological activities compared to other similar compounds.

  • Synthetic accessibility: : While complex, its synthesis is more straightforward compared to some other bioactive molecules.

This compound’s structure and properties pave the way for its applications in various scientific fields. Enjoy exploring the chemistry!

Properties

IUPAC Name

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N4O3/c1-3-12-24-20(26)16-10-6-7-11-17(16)25(21(24)27)13-18-22-19(23-28-18)15-9-5-4-8-14(15)2/h4-11,16H,3,12-13H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZHZHFHDQELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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